molecular formula C21H18N2O5 B1375966 Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate CAS No. 69027-03-8

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate

Cat. No.: B1375966
CAS No.: 69027-03-8
M. Wt: 378.4 g/mol
InChI Key: VYWGGNWSGDPVPG-UHFFFAOYSA-N
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Description

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a benzhydryl group, an amino-oxoacetamido group, and a furan ring

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate typically involves the esterification of benzhydryl alcohol with 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the amino-oxoacetamido moiety can be reduced to form corresponding alcohols.

    Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the amino-oxoacetamido group.

    Substitution: Substituted benzhydryl derivatives.

Mechanism of Action

The mechanism of action of benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the amino-oxoacetamido group can form hydrogen bonds with active site residues. The furan ring may participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(thiophen-2-yl)acetate: Similar structure but with a thiophene ring instead of a furan ring.

    Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(pyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with thiophene or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

benzhydryl 2-(furan-2-yl)-2-(oxamoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c22-19(24)20(25)23-17(16-12-7-13-27-16)21(26)28-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17-18H,(H2,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWGGNWSGDPVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(C3=CC=CO3)NC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855708
Record name Diphenylmethyl [2-amino(oxo)acetamido](furan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69027-03-8
Record name Diphenylmethyl [2-amino(oxo)acetamido](furan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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